![molecular formula C28H25N3O6S B3011568 2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-4,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide CAS No. 452089-58-6](/img/structure/B3011568.png)

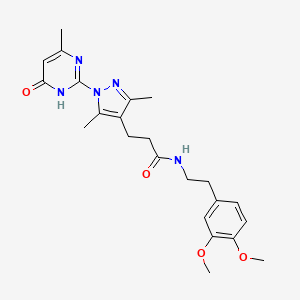

2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-4,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

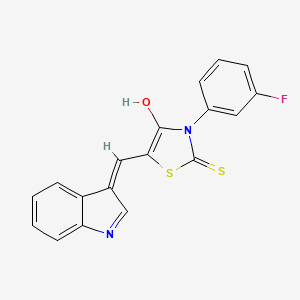

The compound is a complex molecule that appears to be related to various research areas, including adrenergic receptor agonism, antiviral activity, and carbonic anhydrase inhibition. It contains a benzo[de]isoquinoline moiety, which is a fused heterocyclic system that has been studied for its biological activities. The molecule also includes a benzenesulfonamide group, which is a common feature in many biologically active compounds.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been explored, with a focus on their potential as human beta3 adrenergic receptor agonists. For example, a 4-(hexylureido)benzenesulfonamide moiety was incorporated into tetrahydroisoquinoline derivatives to examine their agonistic properties . Additionally, the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines has been achieved through a one-pot three-component reaction using a heterogeneous nanocatalyst, which could provide insights into the synthetic strategies for the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For instance, the structure of 3, a compound with a complex alkaloidal system, was established by extensive NMR data and confirmed by single-crystal X-ray studies . This suggests that similar analytical techniques could be employed to elucidate the structure of the compound .

Chemical Reactions Analysis

The compound's benzo[de]isoquinoline moiety has been associated with antiviral action, as seen in derivatives that showed inhibitory activity against herpes simplex and vaccinia viruses . The benzenesulfonamide group is also significant, as it has been incorporated into molecules that inhibit carbonic anhydrases, with variations in the substituents affecting the binding affinity and selectivity towards different isoforms of the enzyme .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. For example, the introduction of different substituents on the benzenesulfonamide ring can influence binding affinities and selectivity towards enzymes, which could affect solubility, stability, and overall reactivity . The presence of methoxy groups and a pyridinylmethyl moiety could also impact the compound's lipophilicity and potential membrane permeability.

Scientific Research Applications

Aggregation Enhanced Emission and Solid State Emission Studies

Research on compounds with a similar molecular structure, like 1,8-naphthalimide derivatives, revealed their capacity to form nanoaggregates in aqueous-DMF solution, exhibiting aggregation-enhanced emission. This study is significant for understanding the photophysical properties and molecular behaviors of similar compounds, potentially including the one (Srivastava, Singh, & Mishra, 2016).

Photopolymerization Initiating Performance

Another study on acrylated naphthalimide, closely related to the compound , demonstrates its utility in photopolymerization. The research highlights its performance as a one-component visible light initiator, offering insights into potential industrial applications for similar compounds (Yang et al., 2018).

Solubility in Supercritical Carbon Dioxide

A study measuring the solubilities of certain azo dyes, including derivatives of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl, in supercritical carbon dioxide provides essential data for industrial applications, such as dyeing processes in an environmentally friendly manner (Hojjati et al., 2008).

Potential Anticancer Applications

A particular compound, 2,2,2-trichloro-N-({2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl}carbamoyl)acetamide (UNBS3157), shows significant anticancer effects in various models, indicating the potential of closely related compounds, including the one of interest, in cancer treatment (Van Quaquebeke et al., 2007).

Antiviral Properties

Some derivatives of benzo[de]isoquinoline-diones have shown antiviral properties against herpes simplex and vaccinia viruses, suggesting potential therapeutic applications for similar compounds in antiviral treatments (GARCIA-GANCEDO et al., 1979).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of the benzo[de]isoquinoline-1,3-dione system

Mode of Action

It is known that derivatives of the benzo[de]isoquinoline-1,3-dione system can undergo various reactions, leading to the formation of imines, amines, thioureas, and hydrazones . These transformations could potentially interact with biological targets, altering their function and leading to downstream effects.

Action Environment

It’s worth noting that the solubility and crystallinity of similar compounds have been improved by grafting triisopropylsilylethynyl groups . This suggests that chemical modifications can influence the compound’s behavior in its environment.

properties

IUPAC Name |

2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-4,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O6S/c1-36-23-14-20(25(15-24(23)37-2)38(34,35)30-17-18-6-5-12-29-16-18)11-13-31-27(32)21-9-3-7-19-8-4-10-22(26(19)21)28(31)33/h3-10,12,14-16,30H,11,13,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRNVYVOQXSYMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)NCC5=CN=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-4,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate](/img/structure/B3011488.png)

![N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B3011491.png)

![2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane](/img/structure/B3011492.png)

![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3011493.png)

![2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3011497.png)

![Bicyclo[3.3.1]nonane-2,4-dione](/img/structure/B3011498.png)

![2-Chloro-N-(thieno[3,2-b]thiophen-5-ylmethyl)propanamide](/img/structure/B3011499.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3011501.png)

![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011508.png)